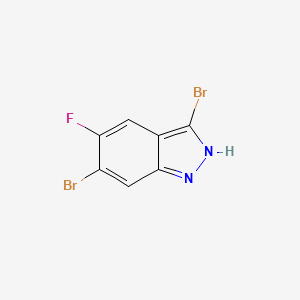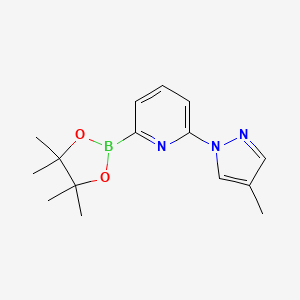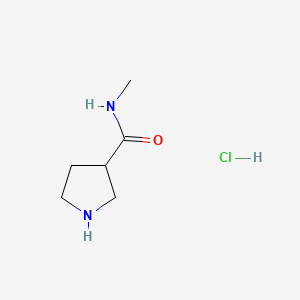
N-methylpyrrolidine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methylpyrrolidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1821771-15-6 . It has a molecular weight of 164.63 . The IUPAC name for this compound is (S)-N-methylpyrrolidine-3-carboxamide hydrochloride . It is stored at a temperature of 4 degrees Celsius and is available in the form of a powder .
Synthesis Analysis
N-methylpyrrolidine has been used as an effective organocatalyst for the regioselective synthesis of 3-hydroxy-3,5/6-di-aryl-1H-imidazo[1,2-a]imidazol-2(3H)-ones . The synthesis was achieved with impressive yields, in the presence of EtOH as a solvent, by means of a convenient and elegant condensation reaction between different aryl glyoxal monohydrates and guanidine hydrochloride under reflux conditions .Molecular Structure Analysis
The InChI code for “N-methylpyrrolidine-3-carboxamide hydrochloride” is 1S/C6H12N2O.ClH/c1-7-6(9)5-2-3-8-4-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m0./s1 . The InChI key is SYMPKWNKZJQQIH-JEDNCBNOSA-N .Chemical Reactions Analysis
The compound has been involved in condensation reactions with aryl glyoxal monohydrates and guanidine hydrochloride . The reaction was catalyzed by N-methylpyrrolidine and resulted in the formation of 3-hydroxy-3,5/6-di-aryl-1H-imidazo[1,2-a]imidazol-2(3H)-ones .Physical And Chemical Properties Analysis
“N-methylpyrrolidine-3-carboxamide hydrochloride” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 164.63 .Aplicaciones Científicas De Investigación
Synthesis and Neuroleptic Activity
The compound N-methylpyrrolidine-3-carboxamide hydrochloride has been examined for its potential neuroleptic activity. One study synthesized various benzamides, including derivatives of N-methylpyrrolidine, and assessed their inhibitory effects on apomorphine-induced stereotypic behavior in rats. The findings indicated a significant correlation between the structure of these compounds and their neuroleptic activity, suggesting potential applications in the treatment of psychosis (Iwanami et al., 1981).
Herbicide Toxicity and Crop Protection
Another significant application of N-methylpyrrolidine-3-carboxamide hydrochloride derivatives is in agriculture, specifically in enhancing crop tolerance under herbicide toxicity stress. A study demonstrated that certain derivatives remarkably protected crops from herbicide injuries by increasing glutathione content and glutathione S transferase activity, providing a potential pathway for developing novel safeners (Ye et al., 2019).
Metabolic Pathways and Drug Degradation
Research has also been conducted on the metabolic pathways and drug degradation involving N-methylpyrrolidine derivatives. One study explored the degradation of the beta-lactam ring in cefepime, leading to the release of N-methylpyrrolidine and its rapid metabolic clearance through oxidation to N-oxide (Forgue et al., 1987). This research can provide insights into drug metabolism and the design of pharmaceuticals with optimal pharmacokinetic profiles.
Potential Role in Anti-inflammatory Responses
The compound has also been explored for its potential role in anti-inflammatory responses. A study investigated the effects of certain ligands, including N-methylpyrrolidine derivatives, in reducing paw oedema induced by carrageenan in mice. The results indicated an in vivo anti-inflammatory property, suggesting a therapeutic application in the treatment of inflammation-related conditions (Torres et al., 1999).
Impact on Anxiolytic Behavior
Moreover, N-methylpyrrolidine derivatives have been studied for their impact on anxiolytic behavior. A study analyzing the metabolism of a novel anxiolytic GML-1 in rat blood plasma identified the main pathways of metabolism, including oxidative reactions yielding hydroxylated, methylated, and demethylated metabolites (Novitskii et al., 2018). This research is crucial for understanding the pharmacodynamics and therapeutic potential of these compounds.
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
N-methylpyrrolidine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-2-3-8-4-5;/h5,8H,2-4H2,1H3,(H,7,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMPKWNKZJQQIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylpyrrolidine-3-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

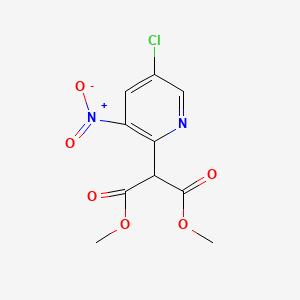
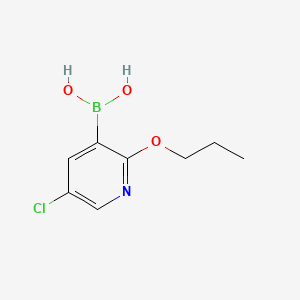


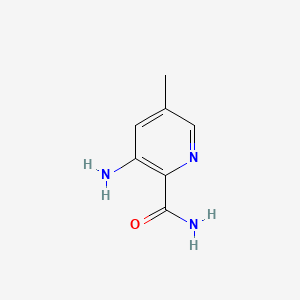
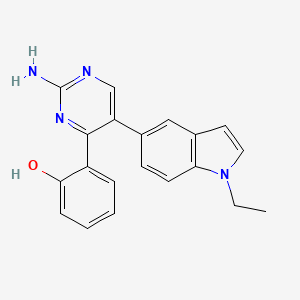

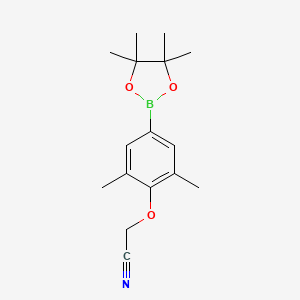
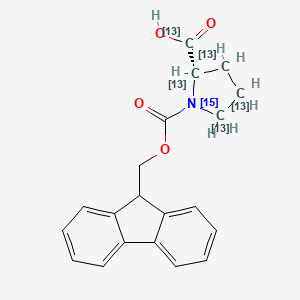
![4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-amine 2hcl](/img/structure/B582344.png)
![5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid](/img/structure/B582346.png)
